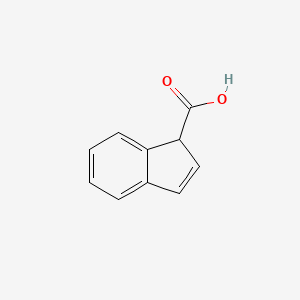

1H-indene-1-carboxylic acid

Description

1H-Indene-1-carboxylic acid (C₁₀H₈O₂) is a bicyclic aromatic compound featuring a carboxylic acid group at the 1-position of the indene scaffold. Its chemical behavior is marked by keto-enol tautomerism and acid-catalyzed isomerization. Studies by Andraos et al. (1994) demonstrated that this compound undergoes enolization-reketonization to form the more stable 1H-indene-3-carboxylic acid, with equilibrium constants of K = 200 in acidic conditions and K = 100 in basic conditions . This isomerization is critical in photochemical applications, such as the photolysis of diazonaphthoquinones .

Structure

3D Structure

Properties

IUPAC Name |

1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYICAEPBCRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901141 | |

| Record name | NoName_211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58405-99-5, 5020-21-3 | |

| Record name | 1H-Indene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Scientific Research Applications

Introduction to 1H-Indene-1-Carboxylic Acid

This compound (CAS No. 5020-21-3) is an organic compound with a molecular formula of CHO. It is characterized by its unique indene structure, which contributes to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

This compound is classified with hazard statements indicating potential toxicity (H302) and requires precautionary measures during handling (P280, P305+P351+P338) .

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance:

- Anticancer Agents : Research has shown that derivatives of indene-1-carboxylic acid exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development as anticancer agents .

- Anti-inflammatory Compounds : Studies have indicated that modifications of this compound can lead to the development of anti-inflammatory drugs, targeting pathways involved in chronic inflammation .

Material Science

In material science, this compound serves as a precursor for polymers and resins. The compound's ability to undergo polymerization reactions makes it valuable for creating:

- Conductive Polymers : These materials have applications in electronics and sensors due to their electrical conductivity and stability .

- Coatings and Adhesives : The compound can be incorporated into formulations for coatings that require specific mechanical properties and chemical resistance.

Organic Synthesis

The compound plays a significant role in organic synthesis as an intermediate. Its reactivity allows it to participate in various chemical reactions, including:

- Cycloaddition Reactions : Indene derivatives are known to undergo cycloaddition reactions that can lead to complex ring structures useful in synthetic chemistry.

- Functionalization : The carboxylic acid group provides sites for further functionalization, enabling the creation of a wide range of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified indene derivatives. The researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Development of Conductive Polymers

Research conducted by a team at a leading university focused on the use of this compound as a monomer for conductive polymers. The study demonstrated that polymers synthesized from this compound displayed enhanced electrical conductivity compared to traditional materials, leading to potential applications in flexible electronics .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

1H-Indene-3-Carboxylic Acid

- Molecular Formula : C₁₀H₈O₂

- Key Features : The carboxylic acid group at the 3-position confers greater thermodynamic stability compared to the 1-isomer. This stability arises from reduced steric hindrance and optimized resonance stabilization .

- Applications : Used as a reference compound in kinetic studies of tautomerism .

2,3-Dihydro-1H-Indene-1-Carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₂

- Key Features : Saturation of the 2,3-bond reduces ring strain, altering reactivity. The compound (CAS 14381-42-1) has a molecular weight of 162.18 g/mol and is commercially available as a solid with 98% purity .

- Applications : Intermediate in pharmaceutical synthesis, such as ERβ ligands .

2,3-Dihydro-1H-Indene-2-Carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₂

- Key Features : Positional isomer with the carboxylic acid at the 2-position (CAS 25177-85-9). The saturated ring system enhances solubility in polar solvents compared to aromatic analogs .

Functional Group Derivatives

3-Oxoindane-1-Carboxylic Acid

- Molecular Formula : C₁₀H₈O₃

- Key Features: Incorporates a ketone group at the 3-position (synonym: 2,3-Dihydro-3-oxo-1H-indene-1-carboxylic acid). The ketone enhances electrophilicity, making it reactive in nucleophilic acyl substitutions .

- Synthesis : Prepared via oxidation of 2,3-dihydro derivatives or direct functionalization of indene .

Methyl 2-Oxoindane-1-Carboxylate

- Molecular Formula : C₁₁H₁₀O₃

- Key Features : Ester derivative (CAS 104620-34-0) with a ketone at the 2-position. Used as a versatile intermediate in drug synthesis, such as antihypertensive agents .

Substituted Derivatives

1-Methyl-1H-Indene-2-Carboxylic Acid

- Molecular Formula : C₁₁H₁₀O₂

- Key Features : Methyl substitution at the 1-position increases lipophilicity (logP ~2.5), influencing bioavailability. The compound (CID 12398744) has a melting point of 221–223°C .

- Applications : Building block in agrochemical research .

(1R,2R)-1-Aminoindane-2-Carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₂

- The stereochemistry at C1 and C2 enhances binding specificity in biological systems .

Comparative Data Table

Preparation Methods

Reaction Conditions and Yield

A solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol reacts with potassium hydroxide (20 g, 50% purity) at 100°C for 16 hours. The mixture is concentrated, acidified to pH 3 with HCl, and extracted with ethyl acetate to yield the carboxylic acid derivative in 100% yield. Nuclear magnetic resonance (NMR) data confirm the structure: NMR (400 MHz, DMSO-) δ = 13.12–11.89 (m, 1H), 7.48 (s, 1H), 7.38–7.35 (m, 1H).

Advantages:

-

High yield : Quantitative conversion eliminates yield-loss concerns.

-

Simplicity : Single-step reaction with minimal purification requirements.

Limitations:

-

Requires stoichiometric excess of KOH (40-fold molar excess), raising waste-disposal challenges.

-

Limited applicability to non-brominated substrates.

Organometallic Cyclization for Indane-1-Carboxylic Acid Synthesis

A patent by CN101397247A outlines a route to indane-1-carboxylic acid (2,3-dihydro-1H-indene-1-carboxylic acid) via zinc-mediated cyclization. This method avoids toxic reagents and shortens synthetic routes compared to earlier procedures.

Key Steps

-

Formation of o-bromobenzyl zinc bromide :

o-Bromobenzyl bromide reacts with zinc powder to generate an organozinc intermediate. -

Carbocyclization with acrylate esters :

The zinc reagent undergoes cyclization with methyl acrylate in dichloromethane, catalyzed by Pd(dba), to form indane-1-carboxylate esters. -

Ester hydrolysis :

Basic hydrolysis (NaOH, aqueous ethanol) converts the ester to indane-1-carboxylic acid.

Advantages:

-

Scalability : Suitable for multi-kilogram production.

-

Green chemistry : Avoids cyanides and chromium-based oxidants used in older methods.

Comparative Analysis of Methods

Mechanistic Insights

Hydrolysis of Nitriles

The reaction proceeds via nucleophilic attack by hydroxide on the nitrile carbon, forming an intermediate imine that hydrolyzes to the carboxylic acid. The excess base drives the reaction to completion.

Q & A

Q. How can researchers critically evaluate conflicting reports on the photolytic behavior of this compound derivatives?

- Answer :

- Source Assessment : Prioritize peer-reviewed studies with detailed experimental sections (e.g., light source wavelength, irradiance measurements).

- Replicate Key Experiments : Reproduce photolysis conditions (e.g., 365 nm UV lamp, N₂-purged solutions) and compare product distributions via GC-MS .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.